Cas no 19853-87-3 (1-Chloro-2-methoxy-3-methyl-5-nitrobenzene)
1-Chloro-2-methoxy-3-methyl-5-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-chloro-2-methoxy-3-methyl-5-nitrobenzene
- 2-Chloro-6-methyl-4-nitroanisole
- 1-Chloro-2-methoxy-3-methyl-5-nitrobenzene
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- Inchi: 1S/C8H8ClNO3/c1-5-3-6(10(11)12)4-7(9)8(5)13-2/h3-4H,1-2H3
- InChI Key: VTAFGNJSLHUWFF-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(C)=C1OC)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 194
- Topological Polar Surface Area: 55
1-Chloro-2-methoxy-3-methyl-5-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010005714-250mg |
2-Chloro-6-methyl-4-nitroanisole |
19853-87-3 | 97% | 250mg |
$499.20 | 2023-09-02 | |
| Alichem | A010005714-500mg |
2-Chloro-6-methyl-4-nitroanisole |
19853-87-3 | 97% | 500mg |
$863.90 | 2023-09-02 | |
| Alichem | A010005714-1g |
2-Chloro-6-methyl-4-nitroanisole |
19853-87-3 | 97% | 1g |
$1490.00 | 2023-09-02 |
1-Chloro-2-methoxy-3-methyl-5-nitrobenzene Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 1-Chloro-2-methoxy-3-methyl-5-nitrobenzene
1-Chloro-2-methoxy-3-methyl-5-nitrobenzene (CAS No. 19853-87-3): Properties, Applications, and Market Insights
1-Chloro-2-methoxy-3-methyl-5-nitrobenzene (CAS No. 19853-87-3) is a specialized aromatic compound with a unique molecular structure, combining chloro, methoxy, methyl, and nitro functional groups. This nitro-substituted benzene derivative has garnered significant attention in organic synthesis and industrial applications due to its versatile reactivity. The compound's systematic name reflects its precise substitution pattern, making it a valuable intermediate in fine chemical production.
The molecular formula of 1-Chloro-2-methoxy-3-methyl-5-nitrobenzene is C8H8ClNO3, with a molecular weight of 201.61 g/mol. Its distinctive chloro-nitro aromatic structure contributes to both its chemical behavior and physical properties. The compound typically appears as a yellow to pale brown crystalline solid at room temperature, with moderate solubility in organic solvents like ethanol, acetone, and dichloromethane, but limited solubility in water.
In the pharmaceutical industry, 1-Chloro-2-methoxy-3-methyl-5-nitrobenzene serves as a crucial building block for synthesizing various drug intermediates. Researchers particularly value its nitro aromatic compound characteristics for developing antimicrobial and anti-inflammatory agents. Recent studies have explored its potential in creating novel heterocyclic compounds with biological activity, aligning with current trends in drug discovery and medicinal chemistry.
The agrochemical sector utilizes this compound in the synthesis of advanced crop protection agents. Its unique substitution pattern allows for the development of herbicides and pesticides with improved selectivity and environmental profiles. As sustainable agriculture gains prominence, the demand for such specialized intermediates continues to grow, positioning 1-Chloro-2-methoxy-3-methyl-5-nitrobenzene as a valuable component in modern agrochemical research.
From a synthetic chemistry perspective, the chloro-methoxy-nitro benzene derivative demonstrates interesting reactivity patterns. The electron-withdrawing nitro group activates the chloro substituent for nucleophilic aromatic substitution reactions, while the methoxy group provides additional sites for further functionalization. This dual reactivity makes it particularly useful in multi-step organic synthesis and molecular design applications.
Market analysis indicates steady growth in demand for 1-Chloro-2-methoxy-3-methyl-5-nitrobenzene, particularly from Asian pharmaceutical and agrochemical manufacturers. The compound's specialty chemical status ensures it maintains a stable market position, with prices reflecting its niche application value. Current production focuses on meeting the needs of research institutions and industrial-scale manufacturers requiring high-purity batches for critical synthesis processes.
Environmental and safety considerations for handling 1-Chloro-2-methoxy-3-methyl-5-nitrobenzene follow standard protocols for nitroaromatic compounds. Proper storage conditions include protection from light and moisture, with recommended temperatures below 30°C. While not classified as highly hazardous, appropriate personal protective equipment should be used when handling the material, in line with good laboratory practices for chemical safety.
Recent advancements in green chemistry have explored more sustainable production methods for this compound. Researchers are investigating catalytic processes that reduce waste generation and improve atom economy in its synthesis. These developments align with growing industry emphasis on environmentally friendly chemical production and could significantly impact future manufacturing approaches for nitro-substituted benzene derivatives.
Analytical characterization of 1-Chloro-2-methoxy-3-methyl-5-nitrobenzene typically employs techniques such as HPLC, GC-MS, and NMR spectroscopy. The compound shows distinctive spectral features that aid in quality control and purity assessment, particularly important for pharmaceutical-grade material. These analytical methods ensure batch-to-batch consistency for critical applications in fine chemical synthesis.
Future research directions for 1-Chloro-2-methoxy-3-methyl-5-nitrobenzene may focus on expanding its utility in materials science applications. The compound's aromatic core and functional group diversity suggest potential in developing advanced organic electronic materials or coordination compounds. Such applications could open new market opportunities beyond its current pharmaceutical and agrochemical uses.
For researchers and industry professionals seeking detailed technical information about 1-Chloro-2-methoxy-3-methyl-5-nitrobenzene, comprehensive data sheets are available from major chemical suppliers. These typically include specifications for purity grades, solubility data, and recommended storage conditions. The compound's CAS registry number (19853-87-3) serves as the universal identifier for precise material identification across global chemical databases.
In conclusion, 1-Chloro-2-methoxy-3-methyl-5-nitrobenzene represents an important niche chemical with diverse applications in modern chemistry. Its unique combination of substituents offers synthetic flexibility that continues to find new applications in pharmaceutical development, agricultural chemistry, and potentially emerging fields like materials science. As chemical research advances, this multi-functional aromatic compound is likely to maintain its relevance in specialized synthetic applications.
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